molecular formula C22H21N3O4S2 B11650000 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11650000
M. Wt: 455.6 g/mol
InChI Key: FLQVDGKBQFZJRG-UHFFFAOYSA-N
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Description

2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the core structure.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the core structure.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacological properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclopenta[4,5]thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds. The presence of the allyl, oxo, and sulfanyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O4S2/c1-2-8-25-21(27)19-14-4-3-5-17(14)31-20(19)24-22(25)30-12-18(26)23-13-6-7-15-16(11-13)29-10-9-28-15/h2,6-7,11H,1,3-5,8-10,12H2,(H,23,26)

InChI Key

FLQVDGKBQFZJRG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC5=C2CCC5

Origin of Product

United States

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